molecular formula C15H11NO2 B3228996 3-Phenoxybenzoylacetonitrile CAS No. 127389-14-4

3-Phenoxybenzoylacetonitrile

Cat. No.: B3228996
CAS No.: 127389-14-4
M. Wt: 237.25 g/mol
InChI Key: ADQZMXYYSMYRFJ-UHFFFAOYSA-N
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Description

3-Phenoxybenzoylacetonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a phenoxy group attached to a benzoylacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenoxybenzoylacetonitrile can be synthesized through a two-stage process. In the first stage, ethyl 3-phenoxybenzoylcyanoacetate is formed by the acylation of ethyl cyanoacetate with 3-phenoxybenzoyl chloride. The second stage involves the alkaline hydrolysis of ethyl 3-phenoxybenzoylcyanoacetate, followed by thermal decarboxylation to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxybenzoylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-Phenoxybenzoylacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenoxybenzoylacetonitrile and its derivatives involves interactions with specific molecular targets. For instance, some derivatives have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity, which plays a role in regulating glucose and lipid metabolism . Additionally, these compounds can inhibit protein glycation, which is relevant in the context of diabetes management.

Comparison with Similar Compounds

Similar Compounds

    3-Phenoxybenzoic Acid: Shares the phenoxybenzoyl structure but differs in the functional group attached to the benzene ring.

    3-Phenoxybenzylamine: Contains an amine group instead of a nitrile group.

    3-Phenoxybenzaldehyde: Features an aldehyde group in place of the nitrile group.

Uniqueness

3-Phenoxybenzoylacetonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-oxo-3-(3-phenoxyphenyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-10-9-15(17)12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-8,11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQZMXYYSMYRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of sodium methoxide (from 1.2 g sodium in 25 ml methanol) was added dropwise over 2 hours to a refluxing solution of methyl-3-phenoxybenzoate (11 g) in acetonitrile (100 ml) under a nitrogen atmosphere while distilling off methanol and excess acetonitrile. After complete removal of methanol the reaction mixture was poured onto ice-water (200 g) and acidified with 50% HCl. The solid was filtered off and dried to give the title compound (7.5 g, 65%) as a white solid of m.p. 95°-96° C.
Name
sodium methoxide
Quantity
25 mL
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reactant
Reaction Step One
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11 g
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reactant
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Quantity
100 mL
Type
reactant
Reaction Step One
Yield
65%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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